molecular formula C21H30O3 B1150865 Hedycoronen A CAS No. 1383441-73-3

Hedycoronen A

Cat. No.: B1150865
CAS No.: 1383441-73-3
M. Wt: 330.5 g/mol
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Description

Hedycoronen A is a natural product isolated from the rhizomes of the plant Hedychium coronarium, commonly known as white ginger lily. It is a labdane-type diterpenoid with significant anti-inflammatory properties. The compound has shown inhibitory activity against the production of pro-inflammatory cytokines such as interleukin-6, interleukin-12 p40, and tumor necrosis factor-α in lipopolysaccharide-stimulated bone marrow-derived dendritic cells .

Biochemical Analysis

Biochemical Properties

Hedycoronen A plays a crucial role in biochemical reactions, particularly in the inhibition of pro-inflammatory cytokines. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the production of interleukin-6 (IL-6), interleukin-12 p40 (IL-12 p40), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) . The inhibitory concentrations (IC50) for IL-6, IL-12 p40, and TNF-α are 9.1 μM, 5.6 μM, and 46.0 μM, respectively . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In LPS-stimulated BMDCs, this compound inhibits the production of pro-inflammatory cytokines, thereby modulating the immune response . This compound influences cell signaling pathways by reducing the levels of IL-6, IL-12 p40, and TNF-α, which are critical mediators of inflammation . Additionally, this compound may impact gene expression and cellular metabolism by altering the production of these cytokines, thereby affecting the overall inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules to exert its anti-inflammatory effects. This compound binds to and inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines . By inhibiting these enzymes, this compound reduces the levels of IL-6, IL-12 p40, and TNF-α, thereby modulating the inflammatory response . This inhibition likely occurs through direct binding interactions with the active sites of these enzymes, preventing their normal function and subsequent cytokine production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on pro-inflammatory cytokine production over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships need to be thoroughly investigated to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and immune response. The compound interacts with enzymes and cofactors involved in the production of pro-inflammatory cytokines . By inhibiting these enzymes, this compound modulates the metabolic flux and reduces the levels of inflammatory mediators

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported through specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells may influence its activity and effectiveness as an anti-inflammatory agent . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy as an anti-inflammatory agent

Preparation Methods

Synthetic Routes and Reaction Conditions

Hedycoronen A can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the labdane skeleton followed by functional group modifications to introduce the specific substituents present in this compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the rhizomes of Hedychium coronarium. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. The yield and purity of the compound can be optimized by adjusting the extraction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Hedycoronen A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

Hedycoronen A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hedycoronen A is similar to other labdane-type diterpenoids such as Hedycoronen B. Both compounds share a similar core structure but differ in their substituents, which can influence their biological activity and potency. This compound is unique in its specific inhibitory activity against interleukin-6, interleukin-12 p40, and tumor necrosis factor-α, making it a valuable compound for studying anti-inflammatory mechanisms and developing therapeutic agents .

List of Similar Compounds

  • Hedycoronen B
  • Labdane
  • Diterpenoid derivatives

Properties

IUPAC Name

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+/t16-,17-,18?,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAWJLFWEBGZIH-MZBNRDNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(OC3=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Hedycoronen A?

A1: this compound is characterized as a new labdane-type diterpenoid. While its exact molecular formula and weight are not provided in the abstracts, its structure is described as 15-methoxylabda-8(17),11E,13-trien-16,15-olide []. This information, along with the elucidation through mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy [], provides valuable insights into its structural properties. Further details regarding spectral data would be necessary for a complete characterization.

Q2: How does the structure of this compound relate to its anti-inflammatory activity?

A2: The research highlights the significance of the labdane-type diterpenoid structure for the observed anti-inflammatory effects []. Notably, the presence of a methoxy group at the 15 position in this compound appears to be crucial for its potent inhibition of IL-6 and IL-12 p40 production []. Further structure-activity relationship (SAR) studies involving modifications to the this compound structure would be valuable to determine the impact on potency, selectivity, and identify other structural features essential for its biological activity.

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